molecular formula C10H9F3O3 B1622416 2-[4-(trifluoromethyl)phenoxy]propanoic Acid CAS No. 69484-34-0

2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Cat. No. B1622416
CAS RN: 69484-34-0
M. Wt: 234.17 g/mol
InChI Key: ZZCGVEYHZSLNKD-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethyl)phenoxy]propanoic Acid is a monocarboxylic acid that is 2-phenoxypropanoic acid in which the hydrogen at the para position of the phenyl ring has been replaced by a [3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy group .


Synthesis Analysis

The synthesis of this compound involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The molecular formula of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid is C10H9F3O3. It has a molecular weight of 234.17 . The InChI code is 1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15) .


Physical And Chemical Properties Analysis

2-[4-(trifluoromethyl)phenoxy]propanoic Acid appears as a white crystalline powder. It has a melting point of 80-81°C .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Field : Agrochemical and Pharmaceutical Industries .
    • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods : The synthesis and applications of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Production of Plastics, Adhesives, and Coatings

    • Field : Chemical Industry .
    • Application : m-Aryloxy phenols, which can be synthesized from phenol derivatives, are used in various industries, including plastics, adhesives, and coatings .
    • Methods : Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols .
    • Results : These compounds improve the thermal stability and flame resistance of materials . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .
  • Chemical Reactions

    • Field : Chemistry .
    • Application : 4-(Trifluoromethyl)phenylboronic acid is used as a reactant in chemical reactions .
    • Methods : It is used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
    • Results : The outcomes of these reactions would depend on the specific conditions and reactants used .
  • Regulation of Central Inflammation

    • Field : Medical Science .
    • Application : Certain trifluoromethyl compounds can play an important role in the regulation of central inflammation .
    • Methods : These compounds can be used to control the brain inflammation process .
    • Results : The outcomes would depend on the specific conditions and the individual’s health status .
  • Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol

    • Field : Chemistry .
    • Application : In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
    • Methods : The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
    • Results : The specific outcomes of this synthesis would depend on the specific conditions and reactants used .
  • FDA-Approved Drugs

    • Field : Pharmaceutical Industry .
    • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years . These drugs are used for various diseases and disorders .
    • Methods : The synthesis of these drugs involves the incorporation of the TFM group as one of the pharmacophores .
    • Results : More than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine or fluorine-containing functional groups .
  • Boron Neutron Capture Therapy (BNCT) and Positron Emission Tomography (PET)

    • Field : Medical Imaging .
    • Application : Arylboronic acids, which can be synthesized from phenol derivatives, are used in BNCT and PET .
    • Methods : The synthesis of arylboronic acids involves the functionalization of nanoparticles .
    • Results : These compounds are used as building blocks in organic chemistry, sensors and receptors, polymers, active ingredients of drugs, and in the functionalization of nanoparticles .

Safety And Hazards

The safety information for 2-[4-(trifluoromethyl)phenoxy]propanoic Acid indicates that it should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-4-2-7(3-5-8)10(11,12)13/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCGVEYHZSLNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395953
Record name 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(trifluoromethyl)phenoxy]propanoic Acid

CAS RN

69484-34-0
Record name 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(trifluoromethyl)phenoxy]propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a slurry of 12 g of sodium hydride-oil dispersion (57%) in 100 ml of N,N-dimethylformamide is added 21 g of α,α,α-trifluoro-p-cresol in 10 ml of dimethylformamide and 24 g of 2-bromopropionic acid. After hydrogen evolution, the mixture is heated at 90° C. for 14 hrs. The mixture is cooled, diluted with 100 ml of water, acidified with hydrochloric acid and extracted with ether. The ether extracts are dried (MgSO4) and concentrated to give 23 g of product. A 3.5 g sample is chromatographed over silica gel with solvent hexane-ether-acetic acid (80:20:1) to give 2.3 g of white crystals. Recrystallization from hexane gives crystals, mp 81°-82° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zhang, W Liu, X Jiang, F Jiang, H Zhuang… - European journal of …, 2011 - Elsevier
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives were synthesized and their antibacterial activities were evaluated against fungus, Gram-negative and …
Number of citations: 43 www.sciencedirect.com
JP Liles, C Rouget-Virbel, JLH Wahlman, R Rahimoff… - Chem, 2023 - cell.com
The widespread success of BINOL-chiral phosphoric acids (CPAs) has led to the development of several high molecular weight, sterically encumbered variants. Herein, we disclose an …
Number of citations: 6 www.cell.com

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